6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a piperazine moiety bonded to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine to form 4-(4-chlorophenyl)piperazine.
Cyclohexene Carboxylic Acid Derivative: Separately, cyclohex-3-ene-1-carboxylic acid is prepared through the hydrogenation of benzene derivatives or via Diels-Alder reactions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the cyclohexene carboxylic acid derivative using a coupling agent like carbodiimide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols under basic conditions for aromatic substitution.
Major Products
Oxidation: Epoxides or diols from the cyclohexene ring.
Reduction: Alcohols from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit pharmacological activities
Medicine
In medicine, compounds containing piperazine and chlorophenyl groups are often explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and as antipsychotic agents.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid exerts its effects would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as receptors or enzymes, through its piperazine and chlorophenyl groups. These interactions can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperazine: A simpler analog lacking the cyclohexene carboxylic acid moiety.
Cyclohex-3-ene-1-carboxylic acid: Lacks the piperazine and chlorophenyl groups.
N-(4-Chlorophenyl)piperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
The uniqueness of 6-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H21ClN2O3 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
6-[4-(4-chlorophenyl)piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O3/c19-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)18(23)24/h1-2,5-8,15-16H,3-4,9-12H2,(H,23,24) |
InChI Key |
BILLQYVXECCAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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